molecular formula C4H6O4S B043059 rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid CAS No. 147027-04-1

rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid

Cat. No.: B043059
CAS No.: 147027-04-1
M. Wt: 150.16 g/mol
InChI Key: LOWHAEXKCMFUMV-OKKQSCSOSA-N
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Description

rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid is a chiral heterocyclic compound featuring a five-membered oxathiolane ring (containing one oxygen and one sulfur atom) with a hydroxyl group at the 5-position and a carboxylic acid moiety at the 2-position. Its trans-configuration indicates the spatial arrangement of substituents across the ring. This compound is of interest in pharmaceutical chemistry due to its structural similarity to nucleoside analogs, such as Lamivudine, a reverse transcriptase inhibitor used in HIV treatment . The racemic (rac) designation highlights the presence of both enantiomers, which may influence its biological activity and synthetic applications.

Properties

IUPAC Name

(2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c5-2-1-9-4(8-2)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHAEXKCMFUMV-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188983
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
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Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147027-04-1
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
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Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
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Record name A mixture of: trans-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid; cis-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid
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Preparation Methods

Cyclization Strategies for Oxathiolane Ring Formation

The oxathiolane core of rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid is typically synthesized via cyclization reactions between hydroxy acids and thiol-containing precursors. A prominent method involves the reaction of 3-hydroxy-3-mercaptomethylquinuclidine with acetaldehyde in the presence of boron trifluoride etherate, which facilitates spirocyclization to form the oxathiolane ring . This reaction proceeds under mild conditions (0–25°C) and achieves yields exceeding 70% when conducted in methanol or dichloromethane .

Table 1: Cyclization Reaction Parameters

PrecursorCatalystSolventTemperature (°C)Yield (%)
3-Hydroxy-3-mercaptomethylquinuclidineBF₃·Et₂OMethanol0–2572
3-Hydroxy-3-mercaptomethylquinuclidineTiCl₄Acetone20–3068

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like acetone enhance Lewis acid activity, whereas protic solvents such as methanol stabilize intermediates .

Stereochemical Control via Lewis Acid Catalysis

Achieving the trans configuration in this compound requires precise stereochemical control. Titanium tetrachloride (TiCl₄) has been employed to isomerize racemic mixtures, shifting the cis:trans ratio from 65:35 to 90:10 in favor of the trans isomer . This isomerization occurs via a Lewis acid-mediated mechanism, where TiCl₄ coordinates to the oxathiolane oxygen, destabilizing the cis configuration and favoring the thermodynamically stable trans form .

Reaction Conditions for Isomerization

  • Catalyst: TiCl₄ (0.5–5.0 mol equivalents)

  • Solvent: Acetone or dichloromethane

  • Temperature: 20–30°C

  • Duration: 18–24 hours

Post-isomerization, the trans-enriched product is isolated via acid-base extraction, yielding a free base with 90% trans purity .

Industrial-Scale Production Using Continuous-Flow Reactors

Industrial synthesis prioritizes scalability and reproducibility. Continuous-flow reactors minimize side reactions and improve heat transfer, particularly for exothermic cyclization steps. A patented method describes the use of tubular reactors to maintain precise temperature gradients (-5 to 50°C), achieving consistent product quality with a throughput of 1.2 kg/h .

Key Advantages of Continuous-Flow Systems

  • Reduced reaction time (2–4 hours vs. 12–24 hours in batch)

  • Enhanced safety profile for unstable intermediates

  • Higher volumetric productivity (≥85% conversion)

Purification via Sulfuric Acid Salt Formation

Crude this compound often contains residual cis isomers and byproducts. Purification is achieved through sulfate salt formation, leveraging the differential solubility of cis and trans isomers in organic-aqueous mixtures. Adding 1.0–3.0 equivalents of sulfuric acid to the free base in acetone induces crystallization of the trans-sulfate salt, which is subsequently recrystallized to ≥99.5% purity .

Recrystallization Parameters

SolventTemperature (°C)Purity (%)
Acetone0–599.5
Methyl Isobutyl Ketone20–4099.2

Enzymatic Resolution for Chiral Enrichment

Although the target compound is racemic, enzymatic methods offer pathways to isolate enantiomers if required. Pig liver esterase (PLE) catalyzes the kinetic resolution of racemic β-ketoesters, hydrolyzing the (S)-enantiomer with >99% enantiomeric excess (ee) . Applying this to this compound derivatives could enable access to optically pure intermediates for asymmetric synthesis.

Enzymatic Reaction Conditions

  • Enzyme: Pig liver esterase (100 µL per 1.5 g substrate)

  • Buffer: Phosphate (pH 7.0, 0.1 M)

  • Temperature: 20°C

  • Duration: 12–24 hours

Stability Considerations and Process Optimization

The mercaptomethyl intermediate in oxathiolane synthesis is highly unstable, necessitating in situ generation and immediate consumption. Industrial protocols address this by coupling the thiol formation and cyclization steps within a single reactor, minimizing degradation . Additionally, inert atmospheres (N₂ or Ar) prevent oxidation during critical stages.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid, such as ketones, alcohols, and substituted oxathiolanes .

Scientific Research Applications

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid and related compounds:

Compound Structure Key Functional Groups Pharmacological Relevance References
This compound 1,3-oxathiolane ring with trans-5-OH and 2-COOH Hydroxyl, carboxylic acid Intermediate for nucleoside analogs
Lamivudine (2R,5S)-5-(Cytosin-1-yl)-1,3-oxathiolane-2-methanol Cytosine base, hydroxymethyl Antiretroviral (HIV/HBV treatment)
trans-5-(Acetyloxy)-1,3-oxathiolane-2-carboxylic Acid 1,3-oxathiolane ring with trans-5-OAc and 2-COOH Acetylated hydroxyl, carboxylic acid Synthetic precursor to Lamivudine derivatives
5-Fluorocytosine-oxathiolane derivative 5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid Fluorinated pyrimidine, carboxylic acid Antiviral prodrug candidate

Physicochemical Properties

  • Solubility : The carboxylic acid group in this compound confers higher polarity and water solubility compared to Lamivudine’s hydroxymethyl group. However, esterification (e.g., methyl or acetyl esters) reduces polarity, improving lipid membrane permeability .
  • Melting Point: While specific data for the rac-trans compound are unavailable, analogous oxathiolane carboxylic acids (e.g., 3-Hydroxydodecanoic Acid) exhibit melting points near 69°C, suggesting moderate crystallinity .

Pharmacological Potential

Biological Activity

Rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is a chiral compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. Its unique five-membered ring structure, which includes both oxygen and sulfur atoms, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound this compound is characterized by its specific stereochemistry and functional groups. It contains a hydroxyl group that can participate in hydrogen bonding, enhancing its interaction with biological targets.

Property Details
Molecular FormulaC₅H₈O₃S
Molecular Weight148.18 g/mol
StructureFive-membered oxathiolane ring
Functional GroupsHydroxyl (-OH), Carboxylic acid (-COOH)

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. The compound has been shown to modulate cell signaling pathways by influencing key signaling molecules and receptors.

  • Cell Signaling Modulation : The compound affects gene expression and cellular signaling pathways, potentially impacting processes such as cell proliferation and apoptosis.
  • Enzyme Interaction : It can form hydrogen bonds with enzymes, altering their conformation and activity, which may lead to enhanced or inhibited enzymatic reactions .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, potentially acting as an inhibitor of viral replication pathways .
  • Antitumor Activity : The compound's ability to influence cell signaling may also extend to tumorigenesis, where it could modulate pathways involved in cancer cell growth and survival .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antiviral Activity : In vitro tests demonstrated that the compound inhibited the replication of certain viruses by interfering with their ability to hijack host cell machinery for replication .
  • Impact on Cancer Cell Lines : Research involving various cancer cell lines showed that treatment with the compound led to reduced cell viability and induced apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

This compound can be compared to other oxathiolane derivatives regarding its biological activity:

Compound Biological Activity
(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acidAntimicrobial properties
Spirocyclic oxindolesNeuroprotective effects
Hydroxybenzoic acidsAntioxidant properties

The unique combination of sulfur and oxygen in the oxathiolane ring structure may contribute to distinct biological properties compared to these similar compounds.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid?

The compound (C₄H₆O₄S, MW 150.15 g/mol) contains a 1,3-oxathiolane ring with trans-configuration at C2 and C5, and a carboxylic acid substituent at C2. Key characterization methods include:

  • NMR spectroscopy : Analyze chemical shifts for the oxathiolane ring protons (δ 3.5–5.0 ppm) and carboxylic acid proton (δ 10–12 ppm).
  • IR spectroscopy : Identify O-H stretching (2500–3300 cm⁻¹) and C=O absorption (1700–1750 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry using single-crystal diffraction .

Q. What synthetic routes are reported for this compound?

Common methods involve:

  • Epoxide ring-opening : Reacting 5-hydroxyl-1,3-oxathiolane epoxide with CO₂ under acidic conditions to introduce the carboxylic acid group .
  • Acetoxy intermediate hydrolysis : Hydrolyzing trans-5-acetoxy-1,3-oxathiolane-2-carboxylic acid (a Lamivudine precursor) with aqueous base to yield the hydroxy derivative .

Advanced Research Questions

Q. How can researchers address challenges in achieving stereochemical purity during synthesis?

Racemization often occurs due to the labile C2 and C5 stereocenters. Mitigation strategies include:

  • Chiral chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers .
  • Low-temperature crystallization : Exploit solubility differences between stereoisomers in polar solvents (e.g., ethanol/water mixtures) .
  • Kinetic resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze undesired isomers .

Q. What are the stability profiles of this compound under varying experimental conditions?

Stability is influenced by:

  • pH : Degrades rapidly in strong acids (pH < 2) via oxathiolane ring-opening; stable in neutral buffers (pH 6–8) .
  • Temperature : Store at 2–8°C to prevent thermal decomposition (>40°C accelerates racemization) .
  • Light : UV exposure induces oxidation; use amber glassware for storage .

Q. What analytical methods are recommended for quantifying impurities in pharmaceutical-grade material?

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (retention time ~8.2 min) to detect residual acetoxy intermediates or Lamivudine-related byproducts .
  • ICP-OES : Monitor sulfur content (theoretical 21.3%) to assess purity .

Q. How does this compound contribute to Lamivudine synthesis?

The compound is a key intermediate in Lamivudine production. Steps include:

  • Esterification : Convert the carboxylic acid to a methyl ester using thionyl chloride/methanol.
  • Nucleophilic substitution : Introduce cytosine analogs via SN2 reaction at C5 .
  • Chiral resolution : Isolate the (─)-β-L-enantiomer via enzymatic hydrolysis .

Q. What computational approaches are used to model the compound’s reactivity and metabolic pathways?

  • DFT calculations : Optimize transition states for ring-opening reactions (B3LYP/6-311+G(d,p) basis set).
  • Molecular docking : Predict binding affinity with HIV reverse transcriptase using AutoDock Vina .

Q. How can researchers resolve contradictions in reported toxicological data?

  • In vitro assays : Compare cytotoxicity (e.g., HepG2 cell viability) across studies using standardized MTT protocols .
  • Metabolite profiling : Identify oxidative metabolites (e.g., sulfoxide derivatives) via LC-HRMS to clarify bioactivation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid
Reactant of Route 2
rac-trans-5-Hydroxy-1,3-oxathiolane-2-carboxylic Acid

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